molecular formula C12H11FN2 B7867165 (5-Fluoropyridin-3-yl)(phenyl)methanamine

(5-Fluoropyridin-3-yl)(phenyl)methanamine

Cat. No.: B7867165
M. Wt: 202.23 g/mol
InChI Key: FLZYENYGBIACPO-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)(phenyl)methanamine is an organic compound that belongs to the class of aralkylamines It consists of a fluorinated pyridine ring attached to a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)(phenyl)methanamine typically involves the fluorination of pyridine derivatives followed by the introduction of the phenylmethanamine group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. The reaction is usually carried out under mild conditions to avoid over-fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)(phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-Fluoropyridin-3-yl)(phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoropyridin-3-yl)(phenyl)methanamine is unique due to the presence of both a fluorinated pyridine ring and a phenylmethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-11-6-10(7-15-8-11)12(14)9-4-2-1-3-5-9/h1-8,12H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZYENYGBIACPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CN=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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